

A Comparative Analysis of (+)-Phenserine (Posiphen) and (-)-Phenserine: A Guide for Researchers

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Compound of Interest

Compound Name: Phenserine tartrate

Cat. No.: B3061964

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An in-depth examination of the stereoisomers of phenserine reveals distinct pharmacological profiles, offering different therapeutic strategies for neurodegenerative diseases. While (-)-phenserine acts as a potent acetylcholinesterase inhibitor, its enantiomer, (+)-phenserine (Posiphen), is largely devoid of this activity but retains the ability to modulate the synthesis of key proteins implicated in Alzheimer's and Parkinson's diseases.

This guide provides a comparative analysis of (+)-phenserine and (-)-phenserine, presenting key experimental data, outlining methodologies for their evaluation, and visualizing their mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their differential therapeutic potential.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for (+)-phenserine and (-)-phenserine, highlighting their distinct pharmacological properties.

Table 1: Cholinesterase Inhibition

| Compound | Target | IC50 Value | Source |
|--|-----------------------------|---------------------------|---------------------|
| (-)-Phenserine | Acetylcholinesterase (AChE) | 22 nM (human erythrocyte) | [1] |
| 0.013 μ M (Electrophorus electricus) | [2] | | |
| Butyrylcholinesterase (BChE) | 1560 nM (human plasma) | [1] | |
| (+)-Phenserine (Posiphen) | Acetylcholinesterase (AChE) | >25,000 nM | [3] |

Table 2: Amyloid Precursor Protein (APP) and α -Synuclein Modulation

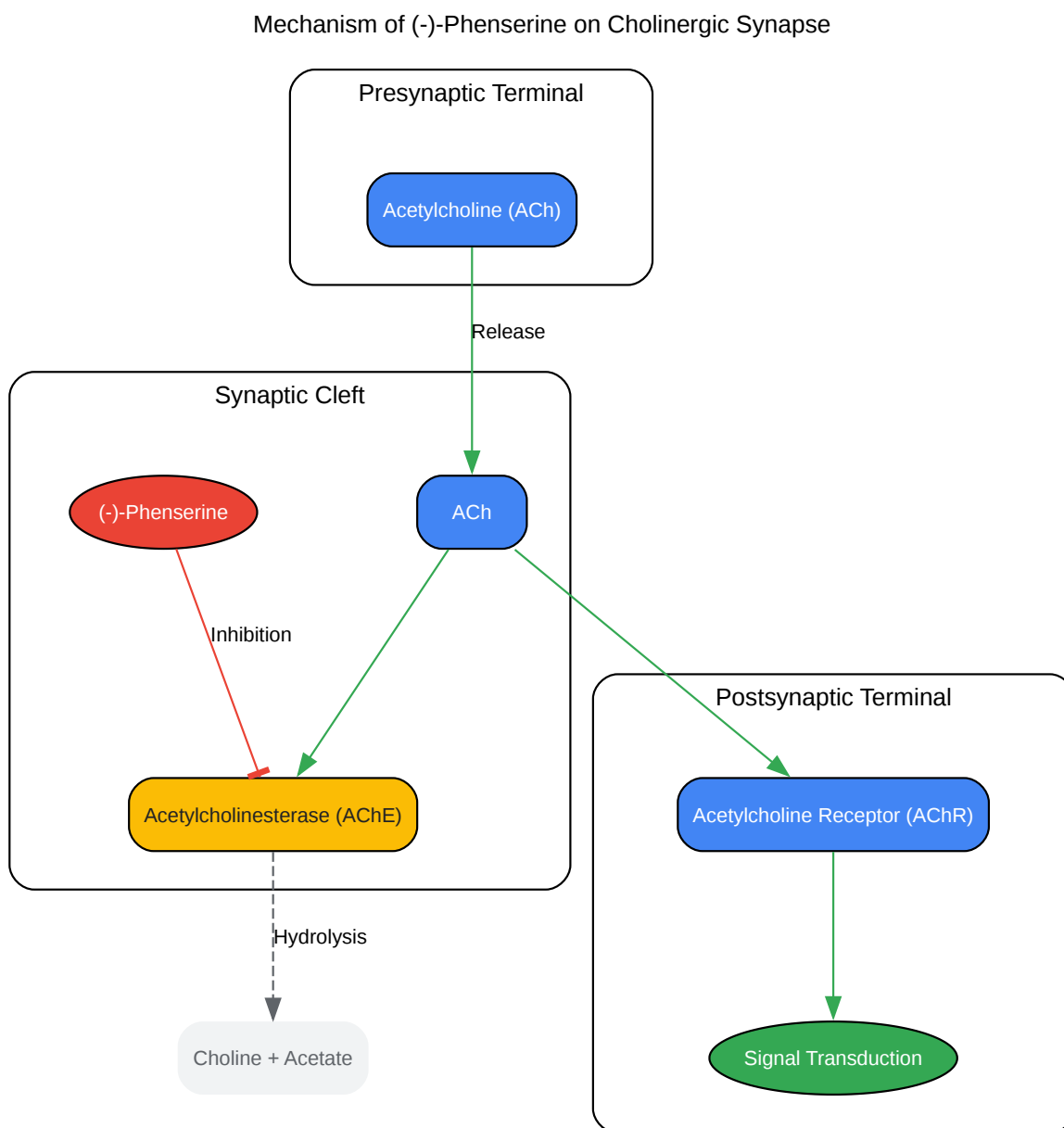
| Compound | Target | Effect | IC50 / EC50 Value | Source |
|----------------------------|---------------|--------------------------------------|-------------------------------------|---------------------|
| (-)-Phenserine | APP Synthesis | Reduction | EC50: 670 nM (in neuronal cultures) | [1] |
| α -Synuclein Levels | Reduction | IC50: < 5 μ M (in SH-SY5Y cells) | [4] | |
| (+)-Phenserine (Posiphen) | APP Synthesis | Reduction | - | [5] |
| α -Synuclein Levels | Reduction | IC50: < 5 μ M (in SH-SY5Y cells) | [4] | |

Table 3: Clinical Efficacy in Alzheimer's Disease (ADAS-cog Score Change from Baseline)

| Compound | Treatment Duration | Dose | Change in ADAS-cog (Drug) | Change in ADAS-cog (Placebo) | p-value | Source |
|----------------|--------------------|--------------------------|---------------------------|------------------------------|-----------------|--------|
| (-)-Phenserine | 12 weeks | High Dose (10-15 mg BID) | -2.5 | -1.9 | Not significant | [1][6] |
| (-)-Phenserine | >12 weeks | High Dose (15 mg BID) | -3.18 | -0.66 | 0.0286 | [1][6] |

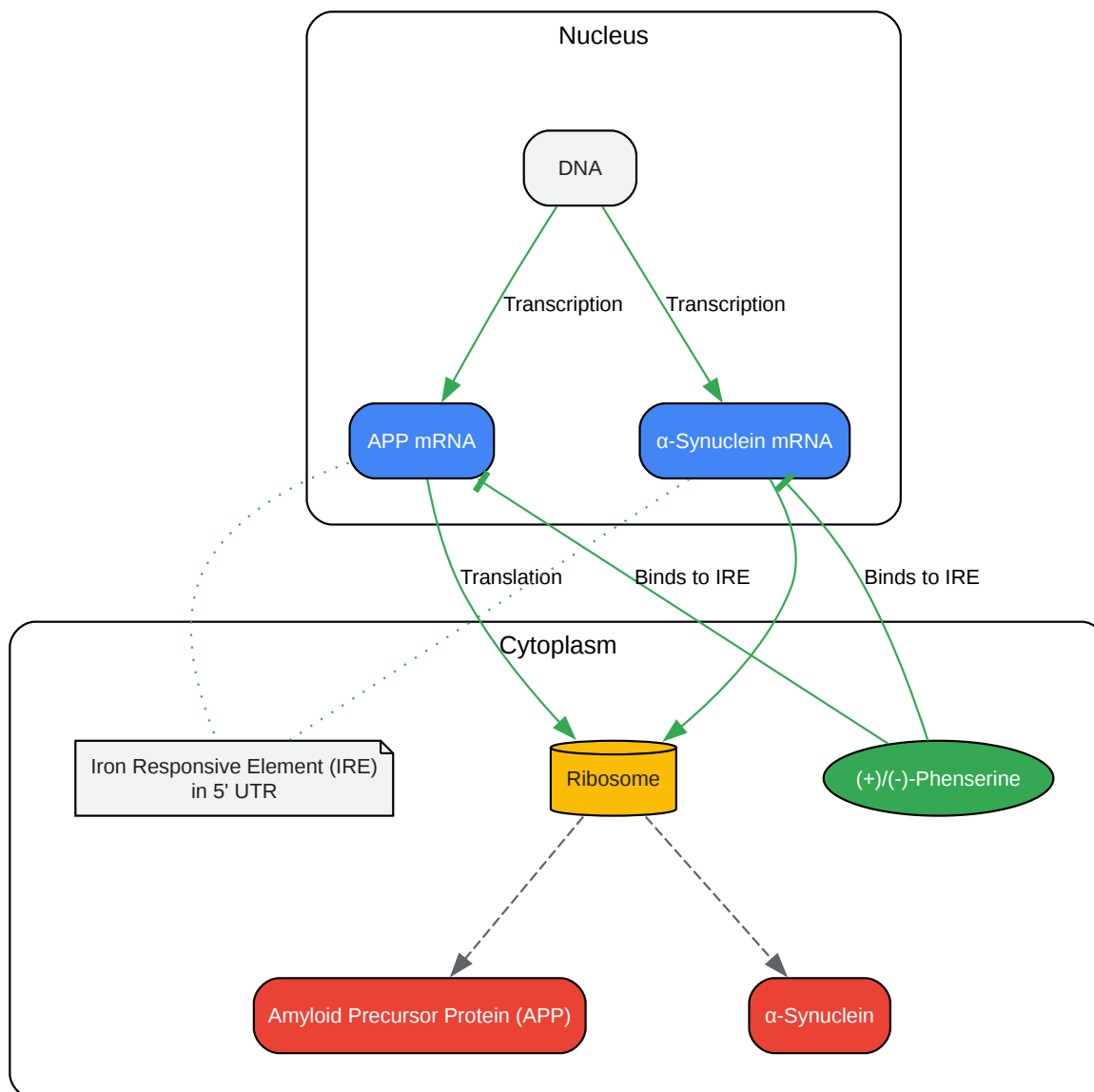
Mandatory Visualizations

The following diagrams illustrate the key mechanisms of action and signaling pathways associated with phenserine enantiomers.

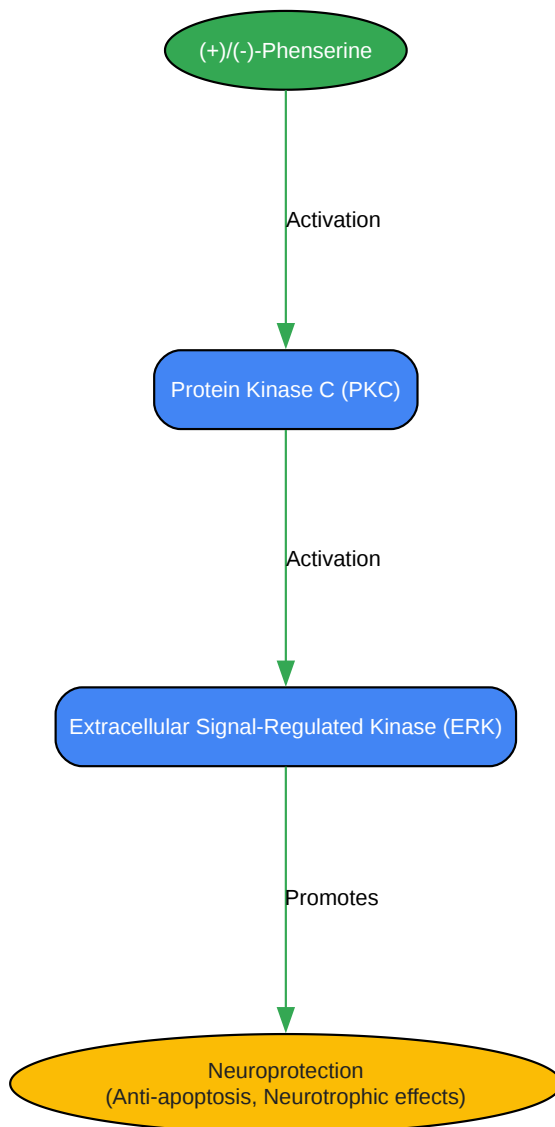


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Figure 1: (-)-Phenserine's inhibition of AChE.

Mechanism of Phenserine Enantiomers on APP/ α -Synuclein Synthesis[Click to download full resolution via product page](#)Figure 2: Inhibition of APP and α -synuclein synthesis.

Neuroprotective Signaling Pathway of Phenserine Enantiomers



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